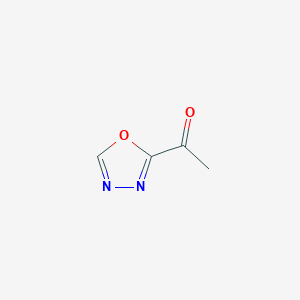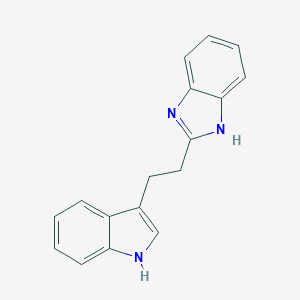
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-, also known as IBZ, is a heterocyclic compound that has attracted significant attention from researchers due to its potential use in various fields. IBZ is a derivative of benzimidazole, which is a class of compounds that exhibits a wide range of biological activities, including antiviral, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have a variety of biochemical and physiological effects. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to modulate the immune system by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has several advantages for use in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have low toxicity in animal studies. However, there are also limitations to the use of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-. One area of research is the development of more potent and selective 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- analogs. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- and to identify its molecular targets. Another area of research is the evaluation of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- as a therapeutic agent in animal models of cancer and viral infections. Finally, the development of new methods for the delivery of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- to target tissues could improve its effectiveness as a therapeutic agent.
Synthesemethoden
The synthesis of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- involves the condensation of 2-(1H-indol-3-yl)ethanol with 1,2-diaminobenzene in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
161806-39-9 |
|---|---|
Produktname |
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- |
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20) |
InChI-Schlüssel |
RZJAUSDHHRSXHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
Andere CAS-Nummern |
161806-39-9 |
Synonyme |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



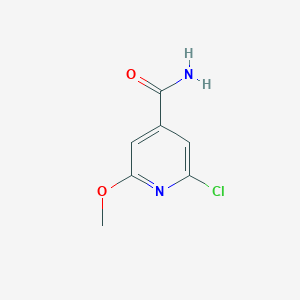
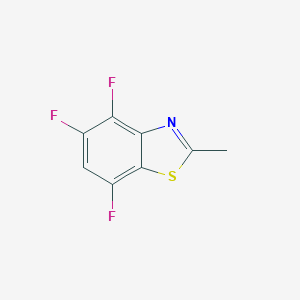
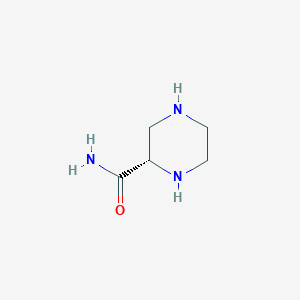
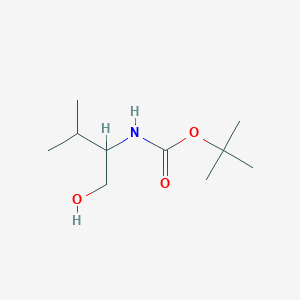
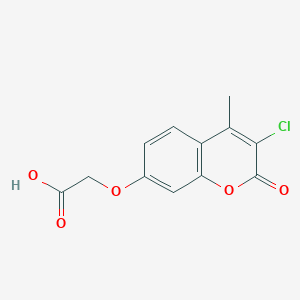
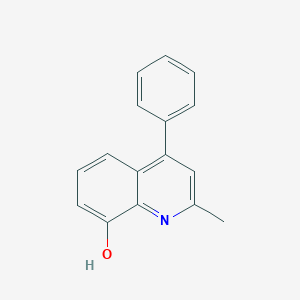
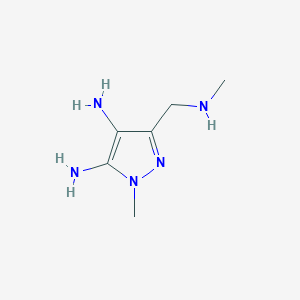
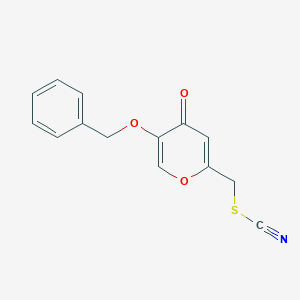
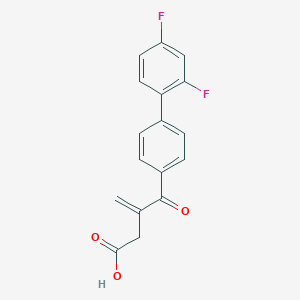
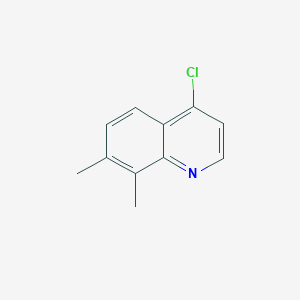
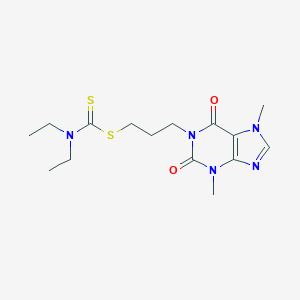
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
